2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole
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Overview
Description
2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of 5-fluoro-3-methylindole with a difluoromethylating agent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its enhanced metabolic stability and bioavailability.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2,2,2-Trifluoroethyl difluoromethyl ether
Uniqueness
2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole is unique due to the presence of both difluoromethyl and fluoro groups, which enhance its chemical stability and biological activity. Compared to other fluorinated compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,10,14H,1H3 |
InChI Key |
LFCBAPIMKRYKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C(F)F |
Origin of Product |
United States |
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